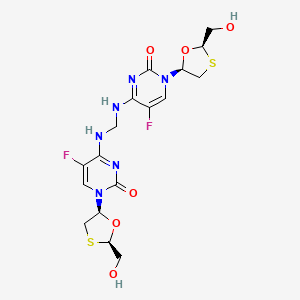

Emtricitabine N,N'-Methylene Dimer

Description

Overview of Emtricitabine (B123318) as a Parent Compound

Emtricitabine is a synthetic nucleoside reverse transcriptase inhibitor (NRTI) with the chemical name 4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one. wikipedia.orgresearchgate.net It is an analog of cytidine (B196190) and is a potent antiviral agent used in the treatment of HIV infection. wikipedia.orgpharmaffiliates.com Emtricitabine works by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of HIV. wikipedia.orgdrugbank.com By interfering with this process, it helps to lower the viral load in a patient's body. wikipedia.org The drug is often used in combination with other antiretroviral agents. drugs.comnih.gov

Definition and Structural Context of N,N'-Methylene Dimer

Emtricitabine N,N'-Methylene Dimer is a process-related impurity of Emtricitabine. intlab.org Its chemical name is 4,4'-(Methylenebis(azanediyl))bis(5-fluoro-1-((2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one). cleanchemlab.com This structure consists of two Emtricitabine molecules linked by a methylene (B1212753) (-CH2-) bridge between their amino groups. The formation of such dimers can occur during the synthesis or degradation of the parent drug. rjpdft.com The presence of a methylene bridge connecting two drug molecules is a known phenomenon in pharmaceutical chemistry, often arising from reactions with formaldehyde (B43269) or other reactive one-carbon species. nih.govwikipedia.orggoogle.com

Academic and Industrial Significance of Impurity Research

The study of pharmaceutical impurities is a critical aspect of drug development and manufacturing. globalresearchonline.net Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in drug substances and products. rjpdft.comglobalresearchonline.net The presence of impurities can affect the stability, and bioavailability of the drug, and in some cases, may even pose a toxicological risk to the patient. nih.govpharmiweb.com Therefore, a thorough understanding of the impurity profile of a drug is essential to ensure its quality and safety. Impurity profiling involves the identification, structural elucidation, and quantitative determination of impurities. rjpdft.compharmiweb.com This information is crucial for optimizing the manufacturing process to minimize the formation of impurities and for setting appropriate specifications for the final drug product. globalresearchonline.net

Scope and Objectives of Dimer Characterization and Analysis

The characterization and analysis of this compound are essential for several reasons. The primary objective is to develop and validate analytical methods for its detection and quantification in the Emtricitabine drug substance and finished products. scholarsresearchlibrary.comresearchgate.net This involves the use of various analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), to separate the dimer from the parent drug and other impurities and to determine its concentration accurately. nih.govresearchgate.net The characterization also includes the isolation and structural elucidation of the dimer to confirm its identity. nih.gov The data generated from these studies are vital for setting acceptance criteria for this impurity in Emtricitabine specifications, thereby ensuring the quality and consistency of the drug. pharmiweb.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H20F2N6O6S2 |

|---|---|

Molecular Weight |

506.5 g/mol |

IUPAC Name |

5-fluoro-4-[[[5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2-oxopyrimidin-4-yl]amino]methylamino]-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one |

InChI |

InChI=1S/C17H20F2N6O6S2/c18-8-1-24(10-5-32-12(3-26)30-10)16(28)22-14(8)20-7-21-15-9(19)2-25(17(29)23-15)11-6-33-13(4-27)31-11/h1-2,10-13,26-27H,3-7H2,(H,20,22,28)(H,21,23,29)/t10-,11-,12+,13+/m0/s1 |

InChI Key |

CQCIQUZMNDIBBS-WUHRBBMRSA-N |

Isomeric SMILES |

C1[C@H](O[C@H](S1)CO)N2C=C(C(=NC2=O)NCNC3=NC(=O)N(C=C3F)[C@@H]4CS[C@@H](O4)CO)F |

Canonical SMILES |

C1C(OC(S1)CO)N2C=C(C(=NC2=O)NCNC3=NC(=O)N(C=C3F)C4CSC(O4)CO)F |

Origin of Product |

United States |

Formation Pathways and Chemical Mechanisms of Emtricitabine N,n Methylene Dimer

Elucidation of Dimerization Mechanisms

Role of Formaldehyde (B43269) or Methylene (B1212753) Donors in Dimer Formation

Formaldehyde is a highly reactive molecule that can act as a source of a methylene (-CH2-) group, which bridges the two emtricitabine (B123318) molecules. The reaction is not limited to free formaldehyde but can also be initiated by other methylene donors, which are compounds that can release a formaldehyde equivalent under certain conditions. The reaction proceeds via an intermediate, N-hydroxymethylacrylamide, which can be detected in alkaline solutions and decomposes in acidic conditions to form the N,N'-methylenebisacrylamide. wikipedia.org

The initial step in the dimerization process is the reaction of an emtricitabine molecule with formaldehyde. This reaction is a classic example of the interaction between an amine and an aldehyde.

Nucleophilic Attack and Condensation Reactions

The formation of the dimer proceeds through a well-established chemical pathway involving nucleophilic attack and condensation. The primary amine group on the cytosine ring of emtricitabine acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. This initial attack results in the formation of a hemiaminal (or carbinolamine) intermediate.

This hemiaminal can then undergo one of two pathways:

Reaction with a second emtricitabine molecule: The hemiaminal can react with a second emtricitabine molecule. The lone pair of electrons on the nitrogen of the second emtricitabine molecule attacks the carbon of the hemiaminal, leading to the displacement of the hydroxyl group as a water molecule. This condensation reaction forms the stable N,N'-Methylene Dimer, characterized by a methylene bridge connecting the two exocyclic amino groups of the emtricitabine molecules.

Formation of an iminium ion: Alternatively, the hemiaminal can dehydrate to form a reactive iminium ion (a Schiff base). This iminium ion is a potent electrophile and will readily react with a second emtricitabine molecule through a nucleophilic attack to form the final dimer. dur.ac.uk

Factors Influencing Dimer Formation Kinetics and Yield

The rate and extent of Emtricitabine N,N'-Methylene Dimer formation are significantly influenced by several environmental factors, including pH, temperature, and the solvent system used.

pH Environment and Catalysis

The pH of the reaction medium plays a critical role in the dimerization process. The reaction between amines and formaldehyde is known to be pH-dependent. dur.ac.uk

Acidic Conditions: In acidic environments, the amine group of emtricitabine will be protonated, reducing its nucleophilicity and thus slowing down the initial attack on formaldehyde. However, the dehydration of the hemiaminal intermediate to form the reactive iminium ion is acid-catalyzed. Therefore, at very low pH, the initial reaction is slow, but the subsequent steps are faster.

Neutral to Slightly Acidic Conditions: The rate of the initial reaction between the amine and formaldehyde is generally highest in the neutral to slightly acidic pH range. At these pH values, there is a sufficient concentration of the unprotonated, nucleophilic amine, and the conditions are still favorable for the subsequent dehydration step.

Alkaline Conditions: In alkaline solutions, the concentration of the free amine is high, favoring the initial nucleophilic attack. However, the dehydration of the hemiaminal intermediate is slower in the absence of acid catalysis. Under basic conditions, the reaction can still proceed, potentially through the reaction of the hemiaminal with another amine molecule. wikipedia.org

Studies on similar amine-formaldehyde reactions have shown that the rate-determining step can shift depending on the pH. At low and neutral pH, the initial reaction between formaldehyde and the amine is often the slowest step, while at high pH, the dehydration of the intermediate can become rate-limiting. dur.ac.uk

Table 1: General Effect of pH on Formaldehyde-Amine Reaction Steps

| pH Range | Rate of Nucleophilic Attack | Rate of Dehydration | Overall Reaction Rate |

| Acidic | Low (amine is protonated) | High (acid-catalyzed) | Moderate |

| Neutral | High (sufficient free amine) | Moderate | Optimal |

| Alkaline | High (high concentration of free amine) | Low (base-catalyzed dehydration is slower) | Moderate |

Temperature and Thermal Stress Effects

Temperature is another critical factor that influences the kinetics of dimer formation. An increase in temperature generally accelerates chemical reactions, and the formation of the this compound is no exception.

Higher temperatures provide the reacting molecules with greater kinetic energy, increasing the frequency and energy of collisions, which leads to a faster reaction rate. Studies on the reaction of formaldehyde with other amines have demonstrated that increasing the condensation temperature increases the consumption rates of the reactants and the formation of initial addition products. conicet.gov.ar The formation of formaldehyde-related emissions from materials also shows a strong positive correlation with temperature. osti.gov

However, it is important to note that elevated temperatures can also promote other degradation pathways of emtricitabine, potentially leading to a more complex impurity profile.

Table 2: General Influence of Temperature on Dimer Formation

| Temperature | Reaction Rate | Potential for Other Degradation |

| Low | Slow | Low |

| Ambient | Moderate | Moderate |

| High | Fast | High |

Solvent Systems and Reaction Media

The choice of solvent can significantly impact the formation of the this compound. Solvents can influence the solubility of the reactants, stabilize intermediates, and affect the reaction rates.

For reactions involving the formation of Schiff bases, which are structurally related to the intermediates in this dimerization, the choice of solvent is crucial. ijacskros.com Polar protic solvents like methanol (B129727) and ethanol (B145695) can participate in hydrogen bonding and can solvate the charged intermediates, potentially affecting the reaction equilibrium and rates. iisc.ac.in Aprotic solvents may favor different reaction pathways. In some cases, the reaction is more effective when methanol is used as a solvent. ijacskros.com The formation constants of Schiff bases have been shown to decrease with an increasing mole fraction of water in solvent mixtures like water-methanol and water-dioxane. iisc.ac.in

The solubility of emtricitabine and the methylene donor in the chosen solvent system will also be a key determinant of the reaction kinetics. A solvent that provides good solubility for both reactants will facilitate their interaction and increase the reaction rate.

Identification of Precursor Molecules and Intermediates

The chemical structure of this compound, formally named (R,S)-4,4'-(Methylenebis(azanediyl))bis(5-fluoro-1-((2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one), strongly indicates its precursors. synthinkchemicals.com The molecule consists of two emtricitabine moieties linked by a methylene (-CH2-) group between their respective amino groups at the 4-position of the pyrimidine (B1678525) ring.

The primary precursor molecules are therefore:

Emtricitabine: Two molecules of the active pharmaceutical ingredient are required.

A Methylene Source: A molecule capable of donating a methylene group to form the bridge between the two emtricitabine molecules. The most common and reactive source for such a linkage is formaldehyde (HCHO) .

The reaction of formaldehyde with amine-containing molecules is a well-established chemical transformation. researchgate.net In the context of pharmaceutical manufacturing, formaldehyde can be present as a trace impurity in excipients or as a degradation product of other components.

An intermediate in the synthesis of the dimer has also been identified as Emtricitabine N,N'-Methylene t-Butyldimethylsilyl Dimer . journaljpri.com This suggests a synthetic route where the hydroxyl groups of emtricitabine are protected with a t-butyldimethylsilyl (TBDMS) group before the dimerization reaction, followed by deprotection to yield the final dimer. While this is relevant for the chemical synthesis of the reference standard, in the context of impurity formation in the drug product, the direct reaction with a methylene source is the more likely pathway.

The proposed mechanism likely involves the nucleophilic attack of the amino groups of two separate emtricitabine molecules onto the electrophilic carbon of formaldehyde. This would proceed through the formation of a hydroxymethyl intermediate on one emtricitabine molecule, which then reacts with the second emtricitabine molecule to form the stable methylene-bridged dimer.

Comparative Analysis of Dimer Formation with Other Emtricitabine Related Substances

Emtricitabine is known to have several related substances and degradation products. A comparative analysis of the formation of the N,N'-Methylene Dimer with these other impurities provides a broader understanding of the drug's stability profile.

Forced degradation studies have identified several degradation products of emtricitabine under various stress conditions. researchgate.netoup.com One of the major degradation products is Emtricitabine S-oxide (Emtricitabine sulfoxide) , which forms under oxidative stress. oup.commedchemexpress.com This indicates that the sulfur atom in the oxathiolane ring is a site of lability.

A comparative study on the degradation pathways of emtricitabine and a structurally similar drug, lamivudine , revealed that both drugs degrade through similar routes but at different rates under acid, base, and oxidative stress conditions. nih.gov This differential degradation was attributed to the presence of the fluorine atom at the 5-position of the pyrimidine ring in emtricitabine. nih.gov This finding suggests that the electronic properties of the pyrimidine ring, influenced by the fluorine substituent, can affect the reactivity of the amino group involved in the dimer formation.

The formation of the N,N'-Methylene Dimer is a specific type of degradation that involves the linking of two drug molecules, which is distinct from the more common hydrolytic or oxidative degradation pathways that typically modify a single molecule. The conditions that favor dimerization, such as the presence of a linking agent like formaldehyde, may not necessarily be the same as those that lead to the formation of other degradation products like the S-oxide or hydrolysis products.

The following table provides a comparative overview of different emtricitabine related substances and their likely formation pathways.

| Related Substance | Formation Pathway | Key Reactants/Conditions | Reference |

| This compound | Dimerization via methylene bridge | Emtricitabine, Formaldehyde (or equivalent) | Inferred from structure |

| Emtricitabine S-oxide | Oxidation | Oxidizing agents (e.g., H₂O₂) | oup.commedchemexpress.com |

| Hydrolysis Products | Hydrolysis | Acidic or basic conditions | researchgate.netoup.com |

This table compares the formation of the N,N'-Methylene Dimer with other known related substances of emtricitabine.

Synthetic Methodologies for Emtricitabine N,n Methylene Dimer Reference Standards

Design and Optimization of Dimer Synthesis Protocols

The formation of the N,N'-methylene bridge suggests a reaction between two molecules of Emtricitabine (B123318) and a one-carbon electrophile, most commonly formaldehyde (B43269) or a formaldehyde equivalent. A plausible synthetic route would likely involve the following key steps:

Protection of the Primary Hydroxyl Group: To prevent side reactions, the primary hydroxyl group on the oxathiolane ring of Emtricitabine would likely be protected with a suitable protecting group, such as a silyl (B83357) ether (e.g., tert-butyldimethylsilyl). This leads to the formation of an intermediate like Emtricitabine N,N'-Methylene t-Butyldimethylsilyl Dimer.

Methylene (B1212753) Bridge Formation: The protected Emtricitabine would then be reacted with a source of methylene, such as formaldehyde, paraformaldehyde, or diiodomethane, under controlled conditions. The reaction would likely be carried out in an organic solvent and might be catalyzed by an acid or a base. The optimization of this step would involve screening different methylene sources, solvents, catalysts, reaction temperatures, and times to maximize the yield of the desired dimer.

Deprotection: The final step would be the removal of the protecting groups from the primary hydroxyls to yield the Emtricitabine N,N'-Methylene Dimer. This would be achieved using standard deprotection conditions, such as fluoride (B91410) ions for silyl ethers.

The synthesis of N,N′-Methylenebisacrylamide from acrylamide (B121943) and formaldehyde using various catalysts provides a relevant model for the methylene bridge formation step. nih.gov This study highlights the importance of catalyst selection in optimizing the yield of the dimerized product. nih.gov

Stereochemical Control and Diastereomeric Considerations during Synthesis

Emtricitabine itself has two chiral centers, leading to the possibility of multiple stereoisomers. The N,N'-Methylene Dimer, being formed from two Emtricitabine molecules, presents further stereochemical complexity. The desired dimer is the one formed from the (2R,5S)-enantiomer of Emtricitabine.

The synthesis must be carefully controlled to maintain the stereochemical integrity of the starting material and to control the formation of any new stereocenters. The reaction conditions, including temperature and the choice of reagents, can influence the stereochemical outcome. The analysis of the final product would require techniques capable of separating and identifying the different diastereomers.

Isolation and Purification Techniques for Dimer Material

The purification of the this compound to the high purity required for a reference standard is a critical step. A combination of chromatographic and crystallization techniques would likely be employed.

Preparative High-Performance Liquid Chromatography (prep-HPLC) is a powerful technique for isolating and purifying compounds from complex mixtures. diva-portal.org For the this compound, a reversed-phase column (e.g., C18) would likely be used. The mobile phase would typically consist of a mixture of water or a buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). Gradient elution, where the proportion of the organic solvent is gradually increased, would likely be necessary to achieve good separation of the dimer from unreacted starting materials and other byproducts. nih.gov The use of volatile buffers, such as triethylammonium (B8662869) bicarbonate, can be advantageous for preparative separations as they can be easily removed from the collected fractions. nih.gov

Crystallization is a key technique for obtaining highly pure solid compounds. After initial purification by chromatography, the fractions containing the desired dimer would be concentrated, and a suitable solvent or solvent system would be used to induce crystallization. The choice of solvent is crucial and is often determined empirically. Common solvents for the crystallization of nucleoside analogs include alcohols (e.g., methanol, ethanol (B145695), isopropanol), esters (e.g., ethyl acetate), and their mixtures with anti-solvents like hexanes. google.comgoogle.com The process may involve dissolving the compound in a minimal amount of a hot solvent and then allowing it to cool slowly to form crystals.

Yield Optimization and Scalability Considerations

Optimizing the yield of the this compound is essential for an efficient synthesis. This involves a systematic study of all reaction parameters, including stoichiometry of reactants, concentration, temperature, reaction time, and catalyst loading.

For the synthesis to be scalable, the chosen reagents and conditions should be amenable to larger-scale production. This includes considerations of cost, safety, and the ease of handling and purification. Processes that require chromatographic purification can be challenging to scale up, so developing efficient crystallization methods is highly desirable for industrial production. google.com

Structural Elucidation of Emtricitabine N,n Methylene Dimer

Advanced Spectroscopic Characterization

The definitive confirmation of the structure of a complex organic molecule like Emtricitabine (B123318) N,N'-Methylene Dimer relies on a combination of advanced spectroscopic techniques. However, detailed data from these analyses are not published in accessible scientific journals, patent literature, or public databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For a compound like Emtricitabine N,N'-Methylene Dimer, a complete NMR analysis would be essential for its structural confirmation.

Proton (¹H) NMR

No specific proton NMR spectral data, including chemical shifts (δ), multiplicities, coupling constants (J), and integration values for the protons in this compound, are available in the public domain.

Carbon (¹³C) NMR

Similarly, detailed carbon-13 NMR data, which would provide information on the chemical environment of each carbon atom in the molecule, remains unpublished.

Fluorine (¹⁹F) NMR (if applicable)

Given the presence of two fluorine atoms in the structure of this compound, ¹⁹F NMR spectroscopy would be a critical tool for its characterization. This technique would provide specific information about the electronic environment of the fluorine atoms. However, no such data has been made publicly available.

**4.1.1.4. Two-Dimensional (2D) NMR

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a fundamental tool for the structural elucidation of unknown compounds, providing a highly accurate mass measurement of the parent ion. This precision allows for the determination of the elemental composition of the molecule, which is a critical first step in its identification.

Detailed Research Findings: For this compound, HRMS analysis is used to confirm the molecular formula C₁₇H₂₀F₂N₆O₆S₂. The technique can distinguish the exact mass of the compound from other molecules with the same nominal mass. The theoretical exact mass is calculated based on the most abundant isotopes of each element. The measured mass from an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, is then compared to the theoretical value. A close match, typically within a few parts per million (ppm), provides strong evidence for the proposed elemental formula. While specific experimental data sets for this exact dimer are not broadly published, the expected results are based on established principles.

Table 1: Expected High-Resolution Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₁₇H₂₀F₂N₆O₆S₂ |

| Theoretical Monoisotopic Mass | 506.0792 g/mol |

| Ion Adduct (e.g., [M+H]⁺) | 507.0870 g/mol |

| Typical Mass Accuracy | < 5 ppm |

Multi-Stage Mass Spectrometry (MSⁿ)

Multi-stage mass spectrometry, or tandem mass spectrometry (MSⁿ or MS/MS), provides information about the structure of a molecule by fragmenting a selected parent ion and analyzing the resulting fragment ions. nih.gov This technique is invaluable for identifying the specific connectivity of atoms within a molecule, such as confirming the methylene (B1212753) bridge in the this compound.

Detailed Research Findings: In a typical MS/MS experiment for this dimer, the protonated molecule ([M+H]⁺, m/z 507.1) would be selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern would be expected to show characteristic losses that reveal the structure. Key fragmentations would include:

Cleavage of the methylene bridge: The most informative fragmentation would be the cleavage of the C-N bonds of the methylene linker, potentially leading to the formation of an ion corresponding to the emtricitabine monomer (m/z 248.1) and a related fragment.

Fragmentation of the monomer units: Subsequent fragmentation (MS³) of the monomer ion (m/z 248.1) would yield a pattern consistent with the known fragmentation of emtricitabine, involving losses of the hydroxymethyl group (-CH₂OH) and cleavages within the oxathiolane and cytosine rings.

Analyzing these fragmentation pathways allows for the unambiguous confirmation of the dimeric structure linked by a methylene group between the amino groups of the two cytosine rings.

Table 2: Plausible MS/MS Fragmentation Data for this compound ([C₁₇H₂₀F₂N₆O₆S₂ + H]⁺)

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Structural Interpretation |

| 507.1 | 262.1 | C₈H₁₀FN₃O₃S | Cleavage of the methylene bridge |

| 507.1 | 248.1 | C₉H₁₀FN₃O₃S | Cleavage of the methylene bridge |

| 248.1 | 129.0 | C₅H₆O₂S | Loss of the 5-fluorocytosine (B48100) moiety |

Online Hydrogen/Deuterium (B1214612) (H/D) Exchange Studies

Hydrogen/Deuterium (H/D) exchange mass spectrometry is a powerful technique used to probe protein conformation and dynamics by measuring the rate at which backbone amide hydrogens exchange with deuterium from a solvent. nih.govnih.gov While more commonly applied to large biomolecules, it can also provide insights into the structure of small molecules by identifying labile protons that are accessible to the solvent. youtube.comyoutube.com

Detailed Research Findings: Specific H/D exchange studies on this compound are not publicly available. However, the technique could theoretically be applied to characterize the compound. In such an experiment, the dimer would be incubated in a deuterated solvent (e.g., D₂O), and the incorporation of deuterium would be monitored by mass spectrometry. Protons attached to heteroatoms (O-H, N-H) are readily exchangeable. The analysis would confirm the presence of exchangeable protons on the secondary amine of the methylene bridge and the primary alcohol (hydroxymethyl) groups. The rate of exchange could provide subtle information about solvent accessibility and intramolecular hydrogen bonding, further corroborating the proposed structure.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. rsc.org The resulting spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups. compoundchem.com

Detailed Research Findings: The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its functional groups. While a specific spectrum for the dimer is not readily found in the literature, its features can be predicted based on the known spectra of emtricitabine and related compounds. researchgate.net Key features would include absorptions for the N-H bond of the linker, the C=O and C=N bonds of the pyrimidinone ring, the C-F bond, the C-O bonds of the alcohol and oxathiolane ring, and C-S bonds. Comparing the spectrum to that of the emtricitabine monomer would reveal key differences, such as changes in the N-H stretching region due to the formation of the secondary amine bridge, confirming the N,N'-linkage.

Table 3: Predicted Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3400-3200 | O-H (alcohol) | Stretching |

| 3300-3100 | N-H (secondary amine) | Stretching |

| 1700-1630 | C=O (pyrimidinone) | Stretching |

| 1650-1550 | C=N, C=C (ring) | Stretching |

| 1250-1150 | C-F | Stretching |

| 1100-1000 | C-O (alcohol, ether) | Stretching |

Circular Dichroism (CD) Analysis for Chiral Purity and Configuration

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by chiral molecules. nih.govyoutube.com Since Emtricitabine is a chiral molecule with specific stereocenters, CD analysis is an essential tool for confirming that the dimerization process does not alter the original stereochemistry. nih.gov

Detailed Research Findings: Emtricitabine has two stereocenters in its 1,3-oxathiolane (B1218472) ring, leading to its specific optical activity. For the this compound to be a related substance to the active pharmaceutical ingredient, it must retain the same stereochemical configuration at all four stereocenters (two per monomer unit). CD analysis would produce a spectrum characteristic of this specific configuration. Any deviation, such as epimerization or racemization at one of the chiral centers, would result in a significantly different CD spectrum. Therefore, by comparing the CD spectrum of the dimer to that of the parent emtricitabine, one can confirm the chiral purity and the retention of the correct absolute configuration, which is crucial for its proper classification as a related impurity.

X-Ray Crystallography for Definitive Structural Determination (if available)

X-ray crystallography is considered the gold standard for determining the three-dimensional structure of a molecule. nih.govnih.gov It involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to determine the precise arrangement of atoms in the crystal lattice.

Detailed Research Findings: Currently, there is no publicly available crystal structure for this compound. Obtaining a single crystal of sufficient quality for an impurity can be challenging. However, if a crystal structure were to be determined, it would provide unambiguous proof of the entire molecular structure. It would definitively show the N,N'-methylene linkage between the two emtricitabine units, the bond lengths and angles, and the absolute stereochemistry of all chiral centers. It would also reveal the conformational preferences of the molecule in the solid state.

Confirmation of Linkage and Stereochemistry of the Dimer

The final confirmation of the structure of this compound relies on the collective and corroborative evidence from the various analytical techniques employed. No single technique provides all the necessary information, but together they build a conclusive picture.

Confirmation of Linkage: High-resolution mass spectrometry confirms the elemental formula, indicating the presence of two emtricitabine units plus a CH₂ group. Multi-stage mass spectrometry (MSⁿ) is the key technique to prove the linkage, where fragmentation patterns show the loss of one emtricitabine monomer and demonstrate the connectivity via the methylene bridge. Infrared spectroscopy supports this by showing the presence of a secondary amine N-H bond characteristic of the linker.

Confirmation of Stereochemistry: Emtricitabine's biological activity is dependent on its specific stereochemistry. Circular Dichroism (CD) analysis is the primary method to confirm that the stereochemical integrity of the chiral centers in the oxathiolane rings is maintained in the dimer. The resulting spectrum acts as a fingerprint for the correct absolute configuration, ensuring that no inversion or racemization has occurred during the formation of the impurity.

Analytical Method Development and Validation for Emtricitabine N,n Methylene Dimer

Chromatographic Separation Techniques

Chromatographic techniques are the cornerstone of pharmaceutical analysis for separating and quantifying impurities. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most commonly employed methods for the analysis of Emtricitabine (B123318) and its related substances, including the N,N'-Methylene Dimer.

HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. Its high resolution and sensitivity make it ideal for impurity profiling of pharmaceuticals.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used method for the analysis of Emtricitabine and its impurities due to its applicability to a broad range of non-polar and moderately polar compounds. nih.govimpactfactor.orgjmpas.comderpharmachemica.comnih.govpharmainfo.inresearchgate.netijpmr.orgrjptonline.org While specific validated methods for the N,N'-Methylene Dimer are not extensively published, the principles and conditions used for separating other Emtricitabine impurities are directly applicable.

The separation in RP-HPLC is typically achieved on a non-polar stationary phase, such as octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8), with a polar mobile phase. The mobile phase usually consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of all related substances. researchgate.net

Typical RP-HPLC Method Parameters for Emtricitabine Impurity Analysis:

| Parameter | Typical Conditions |

| Stationary Phase | ODS (C18), 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | Potassium dihydrogen orthophosphate buffer (pH 2.5) |

| Mobile Phase B | Acetonitrile |

| Gradient | Time-based gradient of Mobile Phase B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 250 nm |

| Column Temperature | 30°C |

This table presents a generalized set of conditions based on published methods for Emtricitabine and its impurities. nih.gov

Method validation for impurity quantification would be performed according to ICH guidelines and would include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ). pharmainfo.in

Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) utilizes a polar stationary phase and a non-polar mobile phase. While less common for the analysis of Emtricitabine and its impurities, NP-HPLC can offer alternative selectivity for highly polar or isomeric compounds that are difficult to separate by RP-HPLC. For the Emtricitabine N,N'-Methylene Dimer, which is more polar than the parent drug, NP-HPLC could potentially be a useful separation technique.

Information on specific NP-HPLC methods for this dimer is scarce in publicly available literature. However, drawing from general principles, a typical NP-HPLC method would involve a silica (B1680970) or a bonded polar stationary phase (e.g., cyano or amino) and a mobile phase composed of a mixture of non-polar solvents like hexane (B92381) or heptane (B126788) with a small amount of a more polar solvent like isopropanol (B130326) or ethyl acetate (B1210297) to modulate retention.

The Emtricitabine molecule contains chiral centers, and its synthesis or degradation can potentially lead to the formation of stereoisomers of its impurities, including the N,N'-Methylene Dimer. Chiral HPLC is a specialized technique used to separate enantiomers and diastereomers. researchgate.netunife.it This is crucial as different stereoisomers can have different pharmacological and toxicological profiles.

Chiral separations are typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for their broad applicability. nih.govymc.co.jp The mobile phase in chiral HPLC can be either normal-phase, polar organic, or reversed-phase, depending on the specific CSP and the analytes.

For the this compound, a method development strategy would involve screening various CSPs and mobile phase combinations to achieve baseline separation of the potential stereoisomers. ymc.co.jp While specific methods for this dimer are not documented, the general approach to chiral separations of related compounds would be applicable. researchgate.net

High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that offers a high sample throughput and is often used as a simpler and more cost-effective alternative to HPLC for quantification of drug substances and impurities. nih.govijpsr.comijpsonline.comresearchgate.net

For the analysis of Emtricitabine and its impurities, HPTLC methods have been developed. nih.govijpsr.comijpsonline.com A typical HPTLC method involves spotting the sample on a high-performance TLC plate (e.g., silica gel 60 F254) and developing the plate in a chamber containing a suitable mobile phase. After development, the separated spots are visualized under UV light and quantified using a densitometer.

Example HPTLC Method Parameters for Emtricitabine Analysis:

| Parameter | Typical Conditions |

| Stationary Phase | HPTLC plates precoated with silica gel 60 F254 |

| Mobile Phase | Toluene: Ethyl acetate: Methanol (2:8:1, v/v/v) |

| Detection Wavelength | 272 nm |

| Rf Value for Emtricitabine | ~0.44 |

This table presents a generalized set of conditions based on a published method for the simultaneous determination of Emtricitabine and Tenofovir. ijpsr.com The Rf value for the N,N'-Methylene Dimer would need to be determined experimentally.

The method would be validated for parameters such as linearity, precision, accuracy, and specificity to ensure its suitability for quantitative analysis. nih.gov

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It offers advantages such as high efficiency, short analysis times, and low consumption of sample and reagents. CE can be a powerful tool for the analysis of impurities in pharmaceuticals, including dimers. nih.gov

While specific CE methods for the this compound are not widely reported, methods for the analysis of Emtricitabine and other related compounds have been developed. These methods can be adapted for the analysis of the dimer. The separation is typically carried out in a fused-silica capillary filled with a background electrolyte (BGE). The composition and pH of the BGE are critical parameters that control the separation selectivity.

The development of a CE method for the this compound would involve optimizing parameters such as the BGE composition and pH, applied voltage, and capillary temperature to achieve the desired separation from Emtricitabine and other potential impurities.

High-Performance Liquid Chromatography (HPLC)

Detection and Quantification Methods

A variety of analytical methods are employed for the detection and quantification of Emtricitabine and its related substances, including the N,N'-Methylene Dimer. These methods are chosen based on their sensitivity, specificity, and the matrix in which the compound is being analyzed.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photodiode Array (PDA) Detection

UV-Vis spectroscopy is a widely used technique for the quantitative analysis of pharmaceutical compounds. For Emtricitabine, detection is often performed at its maximum absorbance wavelength (λmax), which has been reported to be around 280 nm, 282.4 nm, or 225 nm depending on the solvent used. researchgate.netscholarsresearchlibrary.comresearchgate.net In combination with separation techniques like High-Performance Liquid Chromatography (HPLC), a Photodiode Array (PDA) detector can provide spectral information across a range of wavelengths (e.g., 200–400 nm), enhancing the specificity of the method. researchgate.net This allows for the simultaneous monitoring of Emtricitabine and its potential impurities, like the N,N'-Methylene Dimer. The spectral data can help in identifying and distinguishing the dimer from other related substances.

Mass Spectrometry (MS) Detection (e.g., LC-MS/MS, Selected Reaction Monitoring)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the quantification of analytes in complex matrices. This method is particularly valuable for detecting and quantifying trace-level impurities. In LC-MS/MS, the analyte is first separated by liquid chromatography and then detected by a mass spectrometer.

For the analysis of Emtricitabine and its related compounds, the mass spectrometer is often operated in the positive ion mode using electrospray ionization (ESI). globalresearchonline.net A specific technique within tandem mass spectrometry, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is frequently utilized. wikipedia.org SRM involves selecting a specific precursor ion (the ion of the molecule of interest) and then monitoring for a specific product ion that is formed upon fragmentation of the precursor ion. wikipedia.org This highly specific detection method significantly reduces background noise and improves the accuracy of quantification. wikipedia.orgnih.gov For instance, the mass transition for Emtricitabine has been monitored at m/z 248.05→130.15. globalresearchonline.net While specific transitions for the N,N'-Methylene Dimer are not detailed in the provided results, a similar approach would be used for its quantification.

Method Validation Parameters

To ensure that an analytical method is suitable for its intended purpose, it must be validated according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). pharmainfo.in Validation involves assessing various parameters to demonstrate the method's reliability, accuracy, and precision.

Specificity and Selectivity against Related Substances

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov In the context of this compound, the analytical method must be able to distinguish and quantify the dimer without interference from Emtricitabine itself or other related substances.

This is often demonstrated through forced degradation studies, where the drug substance is subjected to stress conditions like acid and base hydrolysis, oxidation, and heat to generate potential degradation products. nih.gov The analytical method, typically a chromatographic technique, must be able to separate the dimer from all these potential interferents. The resolution between the peaks of the dimer and other compounds is a key measure of selectivity. A resolution value greater than 2.0 is generally considered acceptable. jocpr.com

Linearity, Range, and Calibration Curve Establishment

Linearity refers to the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. scispace.com

To establish linearity, a series of standard solutions of the analyte at different known concentrations are prepared and analyzed. A calibration curve is then constructed by plotting the analytical response (e.g., peak area) against the concentration. The linearity is typically evaluated by the correlation coefficient (r) or the coefficient of determination (r²) of the linear regression analysis. An r² value greater than 0.999 is often considered indicative of good linearity. scispace.comresearchgate.net

Table 1: Reported Linearity Ranges for Emtricitabine Analysis

| Analytical Technique | Linearity Range (µg/mL) | Correlation Coefficient (r²) |

| RP-HPLC | 20 - 100 | 0.999 |

| RP-HPLC | 10 - 50 | 0.999 |

| UV Spectroscopy | 2 - 10 | 0.999 |

| HPLC | 40 - 120 | > 0.999 |

| HPLC | 20 - 60 | 0.9999 |

This table presents data for Emtricitabine analysis, as specific data for the N,N'-Methylene Dimer was not available in the search results.

Accuracy and Precision Assessment (Repeatability, Intermediate Precision)

Accuracy refers to the closeness of the test results obtained by the method to the true value. scispace.com It is often assessed by performing recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered by the analytical method is calculated. pharmainfo.in Recovery values between 98% and 102% are generally considered acceptable. scispace.com

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:

Repeatability (Intra-day precision): The precision of the method when performed by the same analyst on the same day using the same equipment.

Intermediate Precision (Inter-day precision): The precision of the method when the analysis is performed on different days, by different analysts, or with different equipment.

For a method to be considered precise, the %RSD for repeatability and intermediate precision should typically be less than 2%. nih.govresearchgate.net

Table 2: Representative Precision Data for Emtricitabine Analysis

| Precision Type | Analyte Concentration | % RSD |

| Intra-day | 80 µg/ml | 0.76% |

| Inter-day | 80 µg/ml | 0.77% |

| Intra-day | 120 µg/ml | 1.06% |

| Inter-day | 120 µg/ml | 1.05% |

This table presents data for Emtricitabine analysis, as specific data for the N,N'-Methylene Dimer was not available in the search results. researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ) Determination

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical performance characteristics of analytical methods, establishing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. nih.govjuniperpublishers.com For impurities like this compound, these limits define the sensitivity of a method used for quality control of the active pharmaceutical ingredient (API).

The determination of LOD and LOQ for Emtricitabine impurities is a key part of method validation as per regulatory guidelines. juniperpublishers.com These values are often calculated based on the standard deviation of the response and the slope of the calibration curve. nih.gov The formulas commonly used are:

LOD = 3.3 × (σ / S)

LOQ = 10 × (σ / S)

Where:

σ = the standard deviation of the response (or the residual standard deviation of the regression line)

S = the slope of the calibration curve nih.govjmpas.com

A study developing a reverse-phase high-pressure liquid chromatography (RP-HPLC) method for Emtricitabine and its related substances established the LOD and LOQ for several known impurities, including the dimer impurity. jmpas.com While the exact numerical values for the dimer from this specific study are not detailed in the provided results, the methodology confirms its inclusion in the validation process. Another HPLC method developed for Emtricitabine and its related substances established general detection and quantification limits at 0.02 µg/mL and 0.05 µg/mL, respectively, showcasing the sensitivity achievable for separating the drug from its degradation products. oup.comoup.com

The table below summarizes representative LOD and LOQ values for Emtricitabine and its impurities from various validated methods, illustrating the typical sensitivity ranges for these analytical procedures.

| Analyte/Impurity | Method | LOD | LOQ | Source |

| Emtricitabine Related Substances | HPLC | 0.02 µg/mL | 0.05 µg/mL | oup.com |

| Emtricitabine (EMT) | RP-HPLC-DAD | 91.78 µg/mL | 278.11 µg/mL | nih.gov |

| Tenofovir (TEN) | RP-HPLC-DAD | 10.47 µg/mL | 31.74 µg/mL | nih.gov |

| Dolutegravir (DOL) | RP-HPLC-DAD | 19.28 µg/mL | 58.42 µg/mL | nih.gov |

| Tenofovir (TFR) | HPLC | 1.56 µg/ml | 2.75 µg/ml | neliti.com |

| Emtricitabine (ECB) | HPLC | 1.25 µg/ml | 2.31 µg/ml | neliti.com |

Robustness and Ruggedness Testing

Robustness and ruggedness are essential validation parameters that demonstrate the reliability of an analytical method under varied conditions. nih.gov

Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Ruggedness assesses the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, or instruments.

For analytical methods designed to quantify Emtricitabine impurities like the N,N'-Methylene Dimer, robustness testing is a mandatory part of validation. oup.comnih.govhumanjournals.com This ensures that the method is reliable for routine use in a quality control environment.

The process involves intentionally altering chromatographic conditions to observe the impact on analytical results, such as peak resolution and quantification. Common parameters that are varied during robustness testing include:

Flow rate of the mobile phase (e.g., ±0.1 mL/min)

Column temperature (e.g., ±5°C)

pH of the mobile phase buffer (e.g., ±0.2 units)

Composition of the mobile phase (e.g., minor changes in the percentage of organic solvent) oup.comvub.be

In several validated HPLC methods for Emtricitabine and its related substances, the analytical procedures were confirmed to be robust. jmpas.comoup.comoup.com The results of these tests demonstrated that minor variations in the operational parameters did not significantly affect the method's performance, including the separation and quantification of impurities. oup.com Similarly, methods have been validated for ruggedness, showing acceptable reproducibility between different analysts or on different days, which is crucial for long-term and inter-laboratory application. neliti.comhumanjournals.com

Application in Impurity Profiling and Quantification of Emtricitabine

Impurity profiling is a critical aspect of pharmaceutical quality control, involving the identification and quantification of impurities in drug substances and finished products. humanjournals.com The this compound, chemically identified as 4,4'-(Methylenebis(azanediyl))bis(5-fluoro-1-((2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one), is a known related substance of Emtricitabine. synthinkchemicals.com Reference standards of this dimer are used for analytical method development, validation, and quality control applications during the manufacturing of Emtricitabine.

Stability-indicating analytical methods, predominantly RP-HPLC, have been specifically developed and validated for the separation and quantification of Emtricitabine from its process-related and degradation impurities, including the dimer. jmpas.comoup.comoup.com These methods are essential for ensuring that the levels of such impurities are controlled within the limits established by international pharmacopeias and regulatory authorities. humanjournals.com

The application of these methods involves several key steps:

Separation: Chromatographic conditions are optimized to achieve good resolution between the main Emtricitabine peak and the peaks of all known impurities, including the N,N'-Methylene Dimer. oup.comoup.com

Identification: The impurity is typically identified by comparing its retention time with that of a certified reference standard. jmpas.com

Quantification: Once identified, the concentration of the dimer is determined. The methods are validated for linearity, ensuring that the peak area response is proportional to the concentration of the impurity over a specified range (e.g., from the LOQ to 150% of the target concentration). jmpas.com

Accuracy: The accuracy of the quantification is confirmed through recovery studies, where a known amount of the impurity standard is spiked into a sample of the drug substance and the percentage recovered is calculated. oup.comhumanjournals.com

A validated RP-HPLC method for Emtricitabine and Tenofovir Disoproxil Fumarate tablets demonstrated its suitability for quantifying several related substances, explicitly naming the "Dimer Impurity". jmpas.com The method was proven to be linear, precise, and accurate for this purpose, making it suitable for routine quality control analysis in the pharmaceutical industry. jmpas.com

The table below provides an overview of the chemical identity of the this compound.

| Compound Name | Chemical Name | CAS Number | Molecular Formula | Molecular Weight | Source |

| This compound | 4,4'-(Methylenebis(azanediyl))bis(5-fluoro-1-((2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one) | 1962114-97-1 | C₁₇H₂₀F₂N₆O₆S₂ | 506.51 g/mol | synthinkchemicals.com |

Stability and Degradation Kinetics of Emtricitabine N,n Methylene Dimer

Forced Degradation Studies

Forced degradation, or stress testing, is the process of subjecting a compound to conditions more severe than accelerated stability testing. It is a crucial component in the development of stability-indicating analytical methods and provides insights into the intrinsic stability of a molecule. While direct and comprehensive forced degradation studies on Emtricitabine (B123318) N,N'-Methylene Dimer are not extensively documented in publicly available literature, its degradation profile can be inferred from the extensive studies on Emtricitabine and the known chemical liabilities of N,N'-methylene-bridged compounds.

The primary point of degradation for the dimer is anticipated to be the N,N'-methylene bridge connecting the two Emtricitabine molecules. This bridge is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the formation of one molecule of Emtricitabine and potentially other degradation products originating from the methylene (B1212753) bridge, such as formaldehyde (B43269). The resulting Emtricitabine monomer would then be subject to its own degradation pathways.

Under acidic conditions, the N,N'-methylene bridge of the dimer is expected to undergo hydrolysis. Following the initial cleavage of the dimer, the resulting Emtricitabine molecule is known to be susceptible to further degradation. Studies on Emtricitabine have shown that it degrades significantly in the presence of acid. journaljpri.comresearchgate.net

Heating Emtricitabine in 1 M hydrochloric acid in a boiling water bath for 60 minutes resulted in approximately 30% degradation. oup.com The major degradation products identified under these conditions were 5-Fluorocytosine (B48100) (RS-1) and a desamino impurity (RS-4). oup.comoup.com Another significant hydrolytic degradant identified under acidic conditions is (2R, 5S)-5-fluoro-1-[2-(hydroxymethyl)-1, 3-oxathiolane-5-yl]-2, 4(1H,3H)-pyrimidinedione (FTU). tga.gov.au

Table 1: Summary of Acidic Degradation Studies on Emtricitabine This table summarizes findings from studies on Emtricitabine, which are relevant to the degradation of the dimer's primary breakdown product.

| Stress Condition | Extent of Degradation | Major Degradation Products Identified | Reference |

|---|---|---|---|

| 1 M HCl, boiling water bath, 60 min | 30% | 5-Fluorocytosine (RS-1), Desamino impurity (RS-4) | oup.comoup.com |

| 0.1 N HCl, 60°C, 1 hour | 7% | Not specified | jocpr.com |

Similar to acidic conditions, basic hydrolysis is expected to cleave the N,N'-methylene bridge of the dimer. The subsequent degradation of the Emtricitabine monomer under alkaline conditions has been well-documented. journaljpri.comresearchgate.net

Upon heating in 1 M sodium hydroxide (B78521) in a boiling water bath for 60 minutes, Emtricitabine showed about 25% degradation. oup.comoup.com The primary degradation product observed in significant amounts was the desamino impurity (RS-4), accounting for approximately 24% of the degradation. oup.comoup.com

Table 2: Summary of Basic Degradation Studies on Emtricitabine This table summarizes findings from studies on Emtricitabine, which are relevant to the degradation of the dimer's primary breakdown product.

| Stress Condition | Extent of Degradation | Major Degradation Products Identified | Reference |

|---|---|---|---|

| 1 M NaOH, boiling water bath, 60 min | 25% | Desamino impurity (RS-4) | oup.comoup.com |

Oxidative stress is another condition under which the Emtricitabine N,N'-Methylene Dimer is likely to degrade. The primary site of oxidation on the Emtricitabine molecule is the sulfur atom in the oxathiolane ring, leading to the formation of the sulfoxide.

Emtricitabine has been found to be particularly labile to oxidation. oup.com In a study using 30% hydrogen peroxide at room temperature, 40% degradation was observed within 15 minutes, increasing to 80% after 60 minutes. oup.com The main degradation product was identified as the Emtricitabine S-oxide (sulphoxide, RS-2). oup.comdrugbank.com

Table 3: Summary of Oxidative Degradation Studies on Emtricitabine This table summarizes findings from studies on Emtricitabine, which are relevant to the degradation of the dimer's primary breakdown product.

| Stress Condition | Extent of Degradation | Major Degradation Products Identified | Reference |

|---|---|---|---|

| 30% H₂O₂, room temperature, 15 min | 40% | Emtricitabine S-oxide (RS-2) | oup.com |

| 30% H₂O₂, room temperature, 60 min | 80% | Emtricitabine S-oxide (RS-2) | oup.com |

Thermal stability studies are crucial to determine the effect of temperature on the compound's integrity. For this compound, thermal stress could potentially lead to the cleavage of the methylene bridge.

Studies on Emtricitabine have shown it to be relatively stable under dry heat conditions. When a sample of the drug substance was placed in a controlled temperature oven at 80°C for seven days, no significant degradation was observed. oup.com However, another study reported that Emtricitabine is sensitive to thermal conditions when placed in an oven at 110°C for 24 hours, showing minimal degradation. nih.gov A detailed thermal decomposition study of Emtricitabine found that its initial decomposition temperature in both nitrogen and air is 200°C, indicating good thermal stability at routine temperatures. researchgate.net

Table 4: Summary of Thermal Degradation Studies on Emtricitabine This table summarizes findings from studies on Emtricitabine, which are relevant to the degradation of the dimer's primary breakdown product.

| Stress Condition | Extent of Degradation | Observations | Reference |

|---|---|---|---|

| 80°C, 7 days | No significant degradation | Stable | oup.com |

| 110°C, 24 hours | Minimal degradation | Sensitive to thermal conditions | nih.gov |

| 110°C, 3 hours | 4.6% | - | jocpr.com |

Photostability testing is performed to assess how a compound is affected by exposure to light. Emtricitabine has been found to be stable under photolytic stress. No considerable change was observed when the drug was exposed to UV light, in both solution and solid state, for up to seven days. oup.com Similarly, exposure to white light did not result in significant degradation. derpharmachemica.com

Table 5: Summary of Photolytic Degradation Studies on Emtricitabine This table summarizes findings from studies on Emtricitabine, which are relevant to the degradation of the dimer's primary breakdown product.

| Stress Condition | Extent of Degradation | Observations | Reference |

|---|---|---|---|

| UV light, 7 days (solution and solid state) | No considerable change | Stable | oup.com |

Identification and Characterization of Secondary Degradation Products of the Dimer

The degradation of this compound is expected to proceed through the initial cleavage of the methylene bridge, yielding Emtricitabine and likely formaldehyde. The subsequent degradation of Emtricitabine leads to several secondary degradation products that have been identified and characterized in various studies.

The primary degradation products of the dimer would be:

Emtricitabine

Formaldehyde (or its derivatives)

The secondary degradation products would then arise from the further breakdown of Emtricitabine. The most commonly reported degradation products of Emtricitabine are listed below.

Table 6: Identified Secondary Degradation Products of this compound (inferred from Emtricitabine degradation)

| Degradation Product Name | Abbreviation / Code | Chemical Name | Formation Condition |

|---|---|---|---|

| 5-Fluorocytosine | 5-FC / RS-1 | 5-fluoro-4-aminopyrimidin-2(1H)-one | Acidic Hydrolysis |

| Emtricitabine S-oxide | - / RS-2 | 4-amino-5-fluoro-1-((2R,5S)-2-(hydroxymethyl)-4-oxido-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one | Oxidative Degradation |

| Desamino impurity | - / RS-4 | 5-fluoro-1-((2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidine-2,4(1H,3H)-dione | Acidic and Basic Hydrolysis |

| FTU | FTU | (2R, 5S)-5-fluoro-1-[2-(hydroxymethyl)-1, 3-oxathiolane-5-yl]-2, 4(1H,3H)-pyrimidinedione | Acidic Hydrolysis |

| 2'-O-glucuronide | - | Emtricitabine 2'-O-glucuronide | Metabolism |

Kinetic Modeling of Dimer Formation and Subsequent Degradation

A thorough search of scientific databases and patent literature did not yield any specific studies focused on the kinetic modeling of this compound formation or its degradation. The formation of such dimers can theoretically occur during the synthesis of the active pharmaceutical ingredient (API) or as a result of degradation in the drug product, potentially involving formaldehyde or other methylene sources. However, the reaction rates, order of reaction, and mathematical models describing these processes are not publicly documented.

To perform kinetic modeling, time-course studies under various conditions would be necessary to determine the rate constants for both the formation of the dimer from Emtricitabine and its subsequent degradation into other products. This would involve quantifying the concentration of the dimer at multiple time points under controlled conditions. The absence of such data in published literature prevents the construction of a kinetic model.

Influence of Environmental Factors on Dimer Stability

General knowledge of chemical stability suggests that the N,N'-methylene bridge could be susceptible to hydrolysis under certain pH conditions, particularly in acidic or basic environments. Elevated temperatures would likely accelerate any degradation reactions. However, without specific experimental data, it is not possible to provide quantitative information on the rate of degradation under different environmental stressors or to construct a stability profile.

The following table illustrates the type of data that would be required to be publicly available to address this section, but which is currently absent from the scientific literature.

Table 1: Hypothetical Data on the Influence of pH on the Stability of this compound at 25°C

| pH | Half-life (t½) (days) | Degradation Rate Constant (k) (day⁻¹) |

| 3 | Data Not Available | Data Not Available |

| 5 | Data Not Available | Data Not Available |

| 7 | Data Not Available | Data Not Available |

| 9 | Data Not Available | Data Not Available |

Table 2: Hypothetical Data on the Influence of Temperature on the Stability of this compound at pH 7

| Temperature (°C) | Half-life (t½) (days) | Degradation Rate Constant (k) (day⁻¹) |

| 25 | Data Not Available | Data Not Available |

| 40 | Data Not Available | Data Not Available |

| 60 | Data Not Available | Data Not Available |

Theoretical and Computational Studies on Emtricitabine N,n Methylene Dimer

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are indispensable techniques for exploring the dynamic nature of molecules. These methods can provide insights into the conformational preferences and the processes of dimer formation, which are difficult to capture through experimental techniques alone.

The conformational flexibility of the Emtricitabine (B123318) N,N'-Methylene Dimer is a key determinant of its properties. The molecule, formed by two emtricitabine units linked by a methylene (B1212753) bridge, possesses multiple rotatable bonds. This flexibility allows it to adopt a variety of three-dimensional structures, or conformers.

Conformational analysis aims to identify the stable conformers and to map the potential energy landscape of the molecule. This landscape is a multi-dimensional surface where the energy of the system is plotted against its geometric parameters. The low-energy regions on this surface correspond to stable or metastable conformers.

Molecular mechanics force fields, such as AMBER or CHARMM, are often employed for an initial, rapid exploration of the conformational space. chemrxiv.orgresearchgate.net These methods can be used in conjunction with systematic or stochastic search algorithms to locate a multitude of possible conformers. The relative energies of these conformers can then be calculated to determine their populations at a given temperature according to the Boltzmann distribution. For a molecule like the Emtricitabine N,N'-Methylene Dimer, this analysis would reveal the preferred orientations of the two emtricitabine moieties relative to each other and the geometry of the central methylene linker. The energy landscape for dimers can be constructed from the monomer landscape by constraining the structures to include the binding pocket. researchgate.netnih.gov

Table 1: Hypothetical Low-Energy Conformers of this compound This table is illustrative and based on general principles of conformational analysis. Specific data for this dimer is not available in the public domain.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) | Description |

|---|---|---|---|

| Folded | 0.0 | θ1: 60, θ2: -65 | The two emtricitabine units are in close proximity, potentially stabilized by intramolecular interactions. |

| Extended | +2.5 | θ1: 180, θ2: 175 | The emtricitabine units are positioned far from each other, adopting a linear-like arrangement. |

| Partially-Folded | +1.2 | θ1: 90, θ2: -80 | An intermediate conformation between the folded and extended forms. |

Molecular dynamics (MD) simulations can be used to study the time-dependent behavior of the this compound in a simulated environment, such as in a solvent. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that describes how the positions and velocities of the atoms change over time.

By simulating the two separate emtricitabine molecules and a formaldehyde (B43269) equivalent, the process of dimerization could be observed directly if the timescale of the reaction is accessible to the simulation. However, the formation of a covalent bond is a rare event that typically occurs on timescales longer than those accessible by standard MD.

To study the dynamics of dimer formation, enhanced sampling techniques like metadynamics or umbrella sampling are often necessary. arxiv.org These methods help to overcome the energy barriers associated with chemical reactions, allowing for the exploration of the reaction pathway. The results of such simulations can reveal the mechanism of dimer formation, including the identification of intermediate structures and transition states. A transition state is the highest energy point along the reaction coordinate, and its structure provides crucial information about the reaction mechanism. nih.govsemanticscholar.org Understanding the transition state for the formation of the this compound would be valuable for controlling its formation as an impurity.

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

For a more accurate description of the electronic structure and energetics, quantum chemical calculations are employed. Density Functional Theory (DFT) is a popular method for molecules of this size as it offers a good balance between accuracy and computational cost. nih.govsharif.edu

DFT calculations can be used to predict various spectroscopic properties of the this compound, which can then be compared with experimental data for structural verification. For instance, Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be calculated. nih.govnih.govgithub.iorsc.org The calculated NMR parameters for different conformers can help in assigning the experimentally observed spectra and in determining the dominant conformation in solution.

Similarly, infrared (IR) and UV-Vis absorption spectra can be predicted. nih.gov The vibrational frequencies from IR spectra correspond to the different modes of motion within the molecule, and their calculation can aid in the interpretation of experimental IR data. Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which determine the UV-Vis absorption spectrum. nih.gov These predictions can be particularly useful in identifying and characterizing the dimer in a mixture of related substances. researchgate.netasianpubs.org

Table 2: Predicted Spectroscopic Data for a Hypothetical Conformer of this compound using DFT This table is for illustrative purposes. The values are representative of what could be obtained from DFT calculations.

| Spectroscopic Property | Predicted Value |

|---|---|

| 1H NMR Chemical Shift (ppm) - Methylene Bridge | 4.5 - 5.0 |

| 13C NMR Chemical Shift (ppm) - Methylene Bridge | 70 - 75 |

| IR Frequency (cm-1) - C-N Stretch | 1100 - 1150 |

| UV-Vis λmax (nm) | 285 |

DFT can provide accurate calculations of the energetics of the dimerization reaction. This includes the calculation of the heat of reaction, which indicates whether the formation of the dimer is exothermic or endothermic. More importantly, DFT can be used to locate the transition state structure for the reaction and calculate the activation energy barrier. researchgate.net

The activation energy is the minimum energy required for the reaction to occur and is a critical parameter for understanding the reaction rate. A high activation barrier would suggest that the formation of the dimer is slow under normal conditions. These calculations can be performed in the gas phase or with the inclusion of solvent effects to better mimic experimental conditions. The insights gained from these calculations can be invaluable for developing strategies to minimize the formation of this impurity during the synthesis or storage of emtricitabine.

Stereochemical Preferences and Isomer Stability Calculations

Emtricitabine itself is a chiral molecule, meaning it exists as non-superimposable mirror images (enantiomers). The biologically active form is the (-)-enantiomer. The formation of the N,N'-Methylene Dimer from two emtricitabine molecules can result in several stereoisomers, depending on the stereochemistry of the starting emtricitabine units.

Computational methods, particularly DFT, can be used to calculate the relative stabilities of these different stereoisomers. researchgate.net By optimizing the geometry of each isomer and calculating its electronic energy, the most stable stereoisomer can be identified. These calculations can also shed light on the factors that govern the stereochemical outcome of the dimerization reaction. For example, steric hindrance or specific intramolecular interactions might favor the formation of one isomer over others. This information is critical as different stereoisomers can have different toxicological profiles.

Interaction of Dimer with Solvent Molecules and Excipients (if applicable, at a molecular level)

As of the current body of scientific literature, specific theoretical and computational studies detailing the interaction of this compound with solvent molecules and pharmaceutical excipients at a molecular level are not publicly available. This is likely due to the compound's nature as a specific impurity, which typically receives less research focus than the parent active pharmaceutical ingredient (API).

However, insights can be drawn from computational studies on related molecules, such as the parent drug Emtricitabine and general principles of molecular interactions, to hypothesize the likely behavior of the dimer.

Interaction with Solvent Molecules:

The interaction of a solute like this compound with solvent molecules is governed by the principles of intermolecular forces. The dimer possesses several functional groups capable of forming hydrogen bonds, including the hydroxyl (-OH) and amine (-NH) groups, as well as the oxygen and nitrogen atoms in the pyrimidine (B1678525) rings.

In aqueous solutions, water molecules would act as both hydrogen bond donors and acceptors, forming a hydration shell around the dimer. The strength and geometry of these interactions could be predicted using computational methods like molecular dynamics (MD) simulations. Such simulations would model the movement of the dimer and surrounding water molecules over time, providing insights into the stability of the solvated complex.

In a computational study on the dimerization of glyphosate, another molecule with multiple hydrogen bonding sites, it was found that the solvent plays a key role in the stability of different dimer conformations. rsc.org Specifically, in aqueous solutions, certain dimer forms were significantly stabilized by hydration. rsc.org A similar effect would be expected for the this compound, where the presence of water could influence its conformational preferences.

The following table outlines the potential hydrogen bond donors and acceptors on the this compound that would interact with solvent molecules like water.

| Functional Group on Dimer | Potential Interaction with Water |

| Hydroxyl (-OH) | Hydrogen bond donor and acceptor |

| Amine (-NH) | Hydrogen bond donor |

| Carbonyl (C=O) | Hydrogen bond acceptor |

| Ring Nitrogen (=N-) | Hydrogen bond acceptor |

| Oxathiolane Sulfur (-S-) | Weak dipole-dipole interactions |

| Oxathiolane Oxygen (-O-) | Hydrogen bond acceptor |

Interaction with Excipients:

Pharmaceutical formulations contain various excipients that can interact with the API and its impurities at a molecular level. These interactions can influence the stability, solubility, and bioavailability of the drug. For the this compound, potential interactions with common excipients could be modeled to understand their impact.

For instance, molecular dynamics simulations have been used to study the interaction of surfactants with other complex molecules, demonstrating the potential for these excipients to influence the distribution and aggregation of drug-related substances. researchgate.net

Commonly used excipients and their potential molecular interactions with the this compound are summarized below.

| Excipient Type | Example | Potential Interaction with Dimer |

| Fillers/Diluents | Microcrystalline Cellulose (B213188) | Hydrogen bonding between the hydroxyl groups of cellulose and the dimer's polar functional groups. |

| Binders | Povidone (PVP) | Hydrogen bonding between the carbonyl group of PVP and the hydroxyl/amine groups of the dimer. |

| Disintegrants | Croscarmellose Sodium | Ionic interactions and hydrogen bonding. |

| Lubricants | Magnesium Stearate | Weaker van der Waals forces and potential for hydrophobic interactions. |

It is important to reiterate that the above discussions are based on established principles of molecular interactions and computational studies of analogous systems. Detailed theoretical and computational research specifically focused on the this compound is required to provide precise data on its interactions with solvents and excipients. Such studies, likely employing quantum mechanical calculations and molecular dynamics simulations, would be invaluable for understanding the behavior of this impurity in pharmaceutical contexts.

Future Research Directions and Analytical Challenges

Development of Hyphenated Techniques for Enhanced Dimer Analysis

The accurate detection and quantification of the Emtricitabine (B123318) N,N'-Methylene Dimer are crucial for ensuring drug substance purity. Future analytical development will increasingly rely on the power of hyphenated techniques, which combine the separation power of chromatography with the specificity of spectroscopic detection. ajpaonline.comajrconline.org

Advanced liquid chromatography-mass spectrometry (LC-MS) methods, particularly LC-MS/MS, are central to this effort. saspublishers.comijsdr.org These techniques offer high sensitivity and selectivity, allowing for the precise identification and measurement of the dimer even at trace levels. researchgate.net The development of stability-indicating high-performance liquid chromatography (HPLC) methods is also essential. researchgate.netnih.gov Such methods can effectively separate the dimer from the active pharmaceutical ingredient (API) and other degradation products, making them suitable for both purity control and stability studies. researchgate.net